molecular formula C11H9N5O B14362871 2-Cyano-2-(3-hydrazinyl-1H-isoindol-1-ylidene)acetamide CAS No. 90275-32-4

2-Cyano-2-(3-hydrazinyl-1H-isoindol-1-ylidene)acetamide

Cat. No.: B14362871
CAS No.: 90275-32-4
M. Wt: 227.22 g/mol
InChI Key: MEPWBBBPBIAMAJ-UHFFFAOYSA-N
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Description

2-Cyano-2-(3-hydrazinyl-1H-isoindol-1-ylidene)acetamide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a cyano group, a hydrazinyl group, and an isoindole moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-2-(3-hydrazinyl-1H-isoindol-1-ylidene)acetamide typically involves the reaction of cyanoacetamide with hydrazine derivatives under controlled conditions. One common method involves the treatment of cyanoacetamide with hydrazine hydrate in the presence of a suitable solvent such as ethanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-2-(3-hydrazinyl-1H-isoindol-1-ylidene)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

2-Cyano-2-(3-hydrazinyl-1H-isoindol-1-ylidene)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyano-2-(3-hydrazinyl-1H-isoindol-1-ylidene)acetamide involves its interaction with specific molecular targets and pathways. The cyano and hydrazinyl groups play a crucial role in its reactivity and biological activity. The compound can form covalent bonds with target proteins, leading to inhibition or activation of specific pathways. Further research is needed to fully elucidate its molecular targets and mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-2-(3-hydrazinyl-1H-isoindol-1-ylidene)acetamide is unique due to the presence of the hydrazinyl group, which imparts distinct reactivity and biological properties. This makes it a valuable compound for the synthesis of novel molecules and exploration of new therapeutic applications.

Properties

90275-32-4

Molecular Formula

C11H9N5O

Molecular Weight

227.22 g/mol

IUPAC Name

2-cyano-2-(3-hydrazinylisoindol-1-ylidene)acetamide

InChI

InChI=1S/C11H9N5O/c12-5-8(10(13)17)9-6-3-1-2-4-7(6)11(15-9)16-14/h1-4H,14H2,(H2,13,17)(H,15,16)

InChI Key

MEPWBBBPBIAMAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C#N)C(=O)N)N=C2NN

Origin of Product

United States

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